molecular formula C10H10O2 B071345 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene CAS No. 166411-96-7

3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

Cat. No.: B071345
CAS No.: 166411-96-7
M. Wt: 162.18 g/mol
InChI Key: RUOTYLTXYNBQNV-UHFFFAOYSA-N
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Description

3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is a chemical compound known for its unique structure and properties It is a derivative of indene, featuring a methoxy group and an oxa-cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene typically involves the reaction of indene with methanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve the use of oxidizing agents to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound, lacking the methoxy and oxa-cyclopropane groups.

    3-Chloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene: A similar compound with a chloro group instead of a methoxy group.

    Indene oxide: An oxidized form of indene with an epoxide ring.

Uniqueness

3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is unique due to its specific functional groups and ring structure, which confer distinct chemical and physical properties. These features make it valuable for various applications and differentiate it from other related compounds.

Properties

IUPAC Name

3-methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-11-7-3-2-6-4-9-10(12-9)8(6)5-7/h2-3,5,9-10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOTYLTXYNBQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC3C2O3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585769
Record name 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166411-96-7
Record name 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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